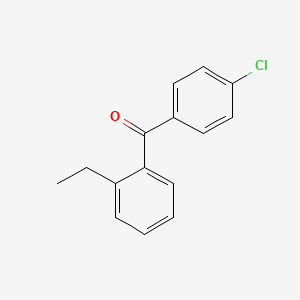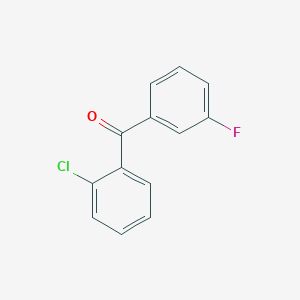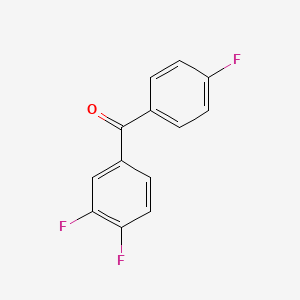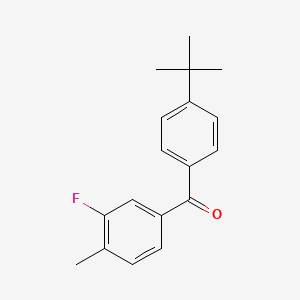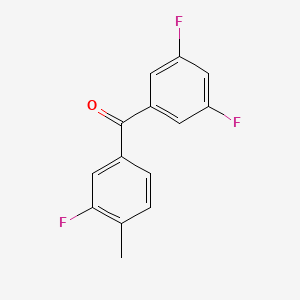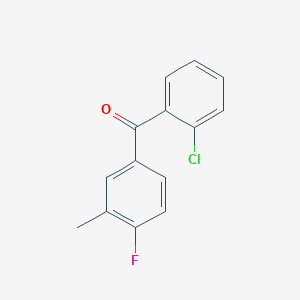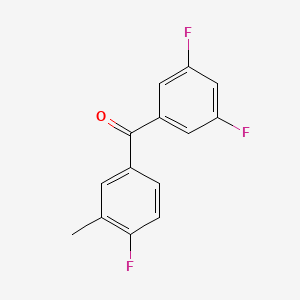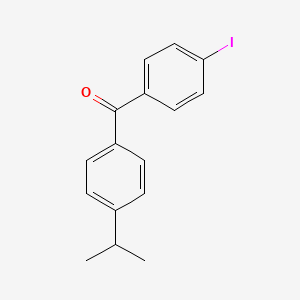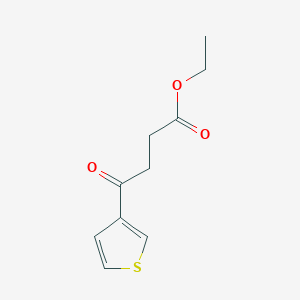
Ethyl 4-oxo-4-(3-thienyl)butyrate
Übersicht
Beschreibung
Ethyl 4-oxo-4-(3-thienyl)butyrate (EO-TB) is a synthetic compound that has a wide range of applications in scientific research. It is a thiophene-based compound that has been used in various areas of study, including in vivo and in vitro applications, as well as drug development and clinical trials. EO-TB is a versatile compound that has been used for a variety of biochemical and physiological studies, and it has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Inhibition of Blood Platelet Aggregation
Studies on alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, including compounds related to Ethyl 4-oxo-4-(3-thienyl)butyrate, have shown inhibitory activity against blood platelet aggregation. Ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, a related compound, was found to have potent inhibitory activity (Nishi et al., 1983).
Synthesis of 2H-pyran-2-one Compounds
The reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, closely related to this compound, led to the synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, showcasing the potential of these compounds in organic synthesis (Gelmi & Pocar, 1992).
Marine Fungal Compound Isolation
Continuous research on the ethyl acetate extract of the fermentation broth of marine fungus Penicillium sp. has led to the purification of new compounds, indicating the potential of this compound and related compounds in discovering novel marine-derived substances (Wu et al., 2010).
Improved Synthesis Techniques
Research on improved synthesis methods for 4-oxo-4H-pyran-2,5-dicarboxylate, closely related to this compound, has yielded derivatives with potentially significant applications in various fields of chemistry (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Regioselective Synthesis of Pyridine Derivatives
Ethyl 4,4,4-trifluoro-3-oxo-butyrate, similar to this compound, was used in the synthesis of pyridine derivatives, showcasing the versatility of these compounds in the synthesis of complex organic structures (Yang et al., 2013).
Anti-Tumor Activity
Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, structurally related to this compound, were prepared and showed potent anti-tumor activity, particularly against HeLa cells (Wang et al., 2011).
Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication
4H-pyrano[3,2-c]quinoline derivatives, related to this compound, have been studied for their photovoltaic properties, indicating the potential application of these compounds in the development of photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Enzyme Synthesis and Activity Enhancement
Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, similar to this compound, has been used in the synthesis of new compounds that significantly increased the reactivity of cellobiase, showing the application in enzyme activity enhancement (Abd & Awas, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-thiophen-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHAAXPWQOPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641866 | |
| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473693-79-7 | |
| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

